8-Quinolinol, 7-nitro-, benzoate (ester)
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Overview
Description
8-Quinolinol, 7-nitro-, benzoate (ester) is a chemical compound with the molecular formula C16H10N2O4 and a molecular weight of 294.26 g/mol . This compound is characterized by the presence of a quinoline ring system substituted with a nitro group at the 7th position and a benzoate ester group at the 8th position . It is known for its aromatic structure and is practically insoluble in water but soluble in organic solvents such as alcohol and ether .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Quinolinol, 7-nitro-, benzoate (ester) typically involves the nitration of 8-quinolinol followed by esterification with benzoic acid. The nitration reaction is carried out using a nitrating agent such as nitric acid in the presence of sulfuric acid as a catalyst. The reaction conditions include maintaining a low temperature to control the reaction rate and prevent over-nitration .
The esterification process involves reacting the nitrated 8-quinolinol with benzoic acid or its derivatives in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC). The reaction is typically carried out under reflux conditions to ensure complete conversion to the ester .
Industrial Production Methods
Industrial production of 8-Quinolinol, 7-nitro-, benzoate (ester) follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for temperature and pressure control ensures the safety and efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
8-Quinolinol, 7-nitro-, benzoate (ester) undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol using acidic or basic conditions.
Nucleophilic Addition: The quinoline ring can undergo nucleophilic addition reactions with nucleophiles such as amines and thiols.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Hydrochloric acid or sodium hydroxide.
Nucleophilic Addition: Amines, thiols, and other nucleophiles.
Major Products Formed
Reduction: 7-amino-8-quinolinol benzoate.
Hydrolysis: 8-quinolinol and benzoic acid.
Nucleophilic Addition: Various substituted quinoline derivatives.
Scientific Research Applications
8-Quinolinol, 7-nitro-, benzoate (ester) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to bind to metal ions and act as a chelating agent.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 8-Quinolinol, 7-nitro-, benzoate (ester) involves its ability to interact with biological molecules through its nitro and ester functional groups. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial and antifungal effects. The ester group allows the compound to act as a prodrug, releasing the active quinoline derivative upon hydrolysis .
Comparison with Similar Compounds
8-Quinolinol, 7-nitro-, benzoate (ester) can be compared with other quinoline derivatives such as:
8-Hydroxyquinoline: Lacks the nitro and ester groups, making it less reactive but still useful as a chelating agent.
7-Nitroquinoline: Lacks the ester group, making it more reactive towards nucleophiles.
8-Quinolinol benzoate: Lacks the nitro group, making it less reactive towards reduction reactions.
Properties
CAS No. |
29006-99-3 |
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Molecular Formula |
C16H10N2O4 |
Molecular Weight |
294.26 g/mol |
IUPAC Name |
(7-nitroquinolin-8-yl) benzoate |
InChI |
InChI=1S/C16H10N2O4/c19-16(12-5-2-1-3-6-12)22-15-13(18(20)21)9-8-11-7-4-10-17-14(11)15/h1-10H |
InChI Key |
IPSCMQIWSNSBST-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2=C(C=CC3=C2N=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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